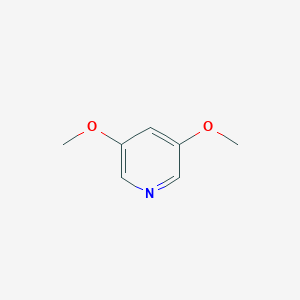

3,5-Dimethoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFKVVZTNDJALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355850 | |

| Record name | 3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18677-48-0 | |

| Record name | 3,5-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridine Derivatives in Chemical Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the molecular formula C5H5N, is a cornerstone of organic chemistry. numberanalytics.com Its structure, featuring a nitrogen atom within a delocalized π-electron system, imparts unique chemical properties and reactivity. numberanalytics.com First isolated in 1849, pyridine has since become indispensable in various chemical fields, including organic synthesis, medicinal chemistry, and materials science. numberanalytics.com

Pyridine and its derivatives are integral to modern chemical research and have widespread applications. They are found in a vast number of pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org The study of these compounds has significantly advanced the understanding of aromaticity, chemical reactivity, and the rational design of novel molecules with specific, tailored properties. numberanalytics.com In synthetic chemistry, pyridines serve as versatile building blocks, intermediates, ligands, and catalysts in a multitude of synthetic pathways. numberanalytics.comwikipedia.org Their presence in nature is also notable, forming the core of essential biomolecules like certain vitamins and alkaloids. rsc.org

The continuous exploration of pyridine derivatives fuels innovation across diverse scientific disciplines. numberanalytics.com Their broad utility is demonstrated by their role as scaffolds in drug discovery, leading to the development of agents for a wide array of diseases, including cancer, diabetes, and viral infections. nih.govjchemrev.com Furthermore, pyridine-containing compounds are crucial in the agrochemical industry as active ingredients in herbicides and insecticides. numberanalytics.com

Significance of Methoxy Substitution in Pyridine Chemistry

The introduction of methoxy (B1213986) groups (–OCH3) onto the pyridine (B92270) ring significantly modifies its electronic and steric properties, thereby influencing its reactivity and potential applications. Methoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring. vulcanchem.com This enhanced electron density can alter the nucleophilic and electrophilic character of the pyridine derivative compared to the unsubstituted parent molecule. vulcanchem.com

The position of the methoxy group is a critical determinant of its effect on the molecule's reactivity. For instance, the presence of a methoxy group can increase the acidity of the protons at the meta-position. researchgate.net The coordination of the methoxy group's oxygen atom to a metal cation can also influence the acidity of the ring protons. researchgate.net

Furthermore, methoxy substituents can serve as hydrogen bond acceptors, a property that can be crucial in molecular recognition and in directing the conformation of larger molecules. acs.org This is in contrast to hydroxyl groups, which can act as both hydrogen bond donors and acceptors. acs.org The steric bulk of the methoxy group can also play a role in directing the regioselectivity of further chemical transformations by hindering reactions at adjacent positions on the pyridine ring. vulcanchem.com

In the context of 3,5-dimethoxypyridine, the two methoxy groups are symmetrically placed on the pyridine ring. This substitution pattern leads to specific electronic and reactivity characteristics that are actively being explored in various research domains.

Scope and Objectives of the Research Outline

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing this compound often involve nucleophilic substitution reactions on di-substituted pyridines.

Synthesis from 3,5-Dibromopyridine (B18299) and Sodium Methoxide (B1231860)

The reaction of 3,5-dibromopyridine with sodium methoxide is a common method for producing this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the bromide ions on the pyridine (B92270) ring. The synthesis of 2,5-disubstituted pyridine liquid crystals has been achieved using the different reactivities of the bromine atoms in 2,5-dibromopyridine (B19318) under Negishi-coupled conditions. chemicalbook.in

Reaction of 3,5-Dibromopyridine with Sodium Hydroxide (B78521) in Methanol (B129727)

An alternative approach involves the reaction of 3,5-dibromopyridine with sodium hydroxide in methanol. In a similar reaction, 2,5-dibromopyridine was treated with solid sodium hydroxide in methanol and heated to reflux for 5 hours to produce 2-methoxy-5-bromopyridine with a 98% yield. chemicalbook.com This suggests that a similar process could be applied to 3,5-dibromopyridine to yield this compound.

Advanced and Optimized Synthetic Approaches

To improve efficiency, yield, and reaction conditions, several advanced synthetic methods have been developed.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating. In one procedure, 2,5-difluoropyridine (B1303130) is treated with a 25% solution of sodium methoxide in methanol and heated to 135°C under microwave irradiation for 15 minutes, resulting in a 91% yield of this compound. chemicalbook.com Microwave irradiation has been utilized in the multi-component synthesis of various heterocyclic compounds, demonstrating its broad applicability. researchgate.netrsc.orgmdpi.commdpi.com

Synthesis of this compound N-oxide

The N-oxide of this compound is a key intermediate for further functionalization. The synthesis of 3,5-dimethylpyridine (B147111) N-oxide can be achieved by oxidizing 3,5-dimethylpyridine. googleapis.com A general method for the synthesis of pyridine N-oxides involves heating a mixture of the corresponding pyridine with glacial acetic acid and hydrogen peroxide. iucr.orgnih.gov For instance, 3,5-dimethylpyridine N-oxide has been prepared with high yields and purity using this oxidation method. google.com

Preparation of 3,5-Dimethoxy-2,6-dinitropyridine (B8387430) N-oxide

Further derivatization can be achieved through nitration. The synthesis of 3,5-dimethoxy-2,6-dinitropyridine N-oxide is accomplished by the nitration of this compound-1-oxide. chemistry-chemists.com A related compound, 2,6-dimethoxy-3,5-dinitropyridine (B98391), is synthesized by nitrating 2,6-dimethoxypyridine (B38085) with a mixture of nitric acid and sulfuric acid. chembk.com The nitration of 2,6-dimethoxypyridine can also be achieved using metal nitrates like potassium nitrate (B79036) or ammonium (B1175870) nitrate in fuming sulfuric acid, yielding 2,6-dimethoxy-3,5-dinitropyridine in good yields. osti.gov

Synthetic Route Summary

| Product | Starting Material(s) | Reagents | Key Conditions | Yield |

| This compound | 3,5-Dichloropyridine, Sodium Methoxide | Dimethylsulfoxide | 60-80°C, 72 hours | 51% prepchem.com |

| This compound | 2,5-Difluoropyridine, Sodium Methoxide | Methanol | 135°C, 15 min, Microwave | 91% chemicalbook.com |

| 3,5-Lutidine N-oxide | 3,5-Dimethylpyridine, Acetic Acid, Hydrogen Peroxide | - | 80°C, 5 hours | - nih.gov |

| 2,6-Dimethoxy-3,5-dinitropyridine | 2,6-Dimethoxypyridine, Nitric Acid, Sulfuric Acid | - | - | - chembk.com |

| 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | This compound-1-oxide | Nitrating agent | - | - chemistry-chemists.com |

Synthesis of Functionalized Derivatives and Precursors

Synthesis of 4-bromo-3,5-dimethoxypyridine (B1528443)

For pyridine derivatives, NBS has been used to regioselectively prepare monobrominated products in high yields from substrates like dimethoxypyridine. sci-hub.se Another approach involves a lithiation-borylation sequence. For example, 4-bromo-2,5-dimethoxypyridine (B2638541) is synthesized by first creating (2,5-dimethoxypyridin-4-yl)boronic acid from 2,5-dimethoxypyridine, followed by the replacement of the boryl group with a bromide. google.com A similar strategy could potentially be adapted for the 3,5-dimethoxy isomer.

Table 2: General and Related Bromination Methodologies

| Substrate Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Deactivated Aromatics | N-Bromosuccinimide (NBS), H₂SO₄ | Mild | Monobromo derivative |

| Dimethoxypyridine | N-Bromosuccinimide (NBS) | - | Monobromo derivative |

Synthesis of this compound-2,6-diamine

The synthesis of this compound-2,6-diamine is accomplished via the reduction of its precursor, 3,5-dimethoxy-2,6-dinitropyridine. A documented method involves dissolving the dinitro compound in glacial acetic acid and heating it to boiling under a nitrogen atmosphere. Iron powder is then used as the reducing agent. This reaction is analogous to the reduction of 1,2-dimethoxy-4,5-dinitro-benzene. The resulting 2,6-diamino-3,5-dimethoxypyridine can be isolated as its dihydrochloride (B599025) salt, which precipitates upon introducing HCl gas into an ether extract of the reaction mixture. The dihydrochloride salt of 2,6-diamino-3,5-dimethoxy-pyridine has been observed to melt at 160°C with decomposition.

Table 3: Synthesis of this compound-2,6-diamine

| Precursor | Reagents | Solvent | Conditions | Product |

|---|

Synthesis of this compound-2-carboxylic acid

This compound-2-carboxylic acid is typically synthesized through the methoxylation of picolinic acid derivatives. A common laboratory-scale method involves treating picolinic acid with methanol in the presence of sulfuric acid (H₂SO₄) under reflux conditions. The reaction proceeds via electrophilic aromatic substitution at the 3- and 5-positions, which are activated by the electron-withdrawing carboxylic acid group. This method generally produces yields between 65% and 75% after purification by recrystallization. Industrial manufacturing may employ continuous flow reactors to improve yields to as high as 85%.

Table 4: Synthesis of this compound-2-carboxylic acid

| Precursor | Reagents/Solvent | Mechanism | Conditions | Yield |

|---|

Incorporation into Chiral Alkylboranes via Rhodium(I)-Catalyzed Alkyl Carbene B–H Bond Insertion

This compound has been utilized in the enantioselective synthesis of versatile chiral alkylboranes through rhodium(I)-catalyzed B–H bond insertion reactions. google.comscispace.com This method provides an efficient route to structurally diverse alkylboranes with high yields and excellent enantioselectivities (95-99% ee). google.com

The process involves the reaction of an α-alkyl-α-diazoacetate with a borane (B79455) adduct in the presence of a rhodium(I)/chiral diene complex as the catalyst. google.com This catalytic system effectively promotes the carbene B–H insertion while suppressing the undesired side reaction of β-hydride migration to form alkenes. google.comscispace.com In a specific application, this compound was incorporated onto the boron atom of a phthalimido-containing substrate to yield the corresponding α-Py-boryl-δ-amino ester. google.com Mechanistic studies indicate that the B-H bond insertion is the rate-limiting step in this catalytic cycle. google.com

Table 5: Overview of Rh(I)-Catalyzed Alkyl Carbene B-H Bond Insertion

| Reaction Type | Catalyst System | Substrates | Key Feature | Product |

|---|

Synthesis of Vinylogous Esters from this compound

The synthesis of vinylogous esters from this compound serves as a crucial step in the construction of more complex molecular architectures, particularly in the total synthesis of natural products like the haouamines. Research has demonstrated a straightforward, multi-step conversion of this compound into a key vinylogous ester intermediate. acs.org

A successful and regioselective route to these vinylogous esters has been established. acs.org The process commences with the readily available this compound and proceeds through a three-step sequence to yield the desired vinylogous ester. acs.org This intermediate is then available for further functionalization. For instance, deprotonation of the vinylogous ester followed by alkylation with electrophiles such as iodomethoxy benzyl (B1604629) bromide or dimethoxy benzyl bromide leads to the formation of substituted piperidinone structures as single regioisomers. acs.org The specific regiochemical outcome of this alkylation has been confirmed through X-ray crystallography. acs.org

An alternative, more direct approach to a related piperidinone was explored but proved less effective. This method involved the addition of a Grignard reagent to an acyl pyridinium (B92312) salt, which was formed in situ from this compound and methyl chloroformate. acs.org Subsequent hydrolysis of the crude product did yield the vinylogous ester; however, it was contaminated with its regioisomers, making this route less advantageous than the sequential alkylation strategy. acs.org

Detailed Research Findings:

The established multi-step synthesis is a reliable method for producing vinylogous esters from this compound, which are pivotal for further synthetic elaborations. acs.org The high regioselectivity of the subsequent alkylation step is a significant advantage of this methodology. acs.org

Table 1: Synthetic Route to Vinylogous Ester and Derivatives from this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | This compound | 1. Acylation (e.g., with methyl chloroformate) | Acyl pyridinium salt | Intermediate | acs.org |

| 2 | Acyl pyridinium salt | 2. Grignard Addition / Hydrolysis | Vinylogous Ester | - | acs.org |

| 3 | Vinylogous Ester | 3. Deprotonation, then Alkylation (e.g., with iodomethoxy benzyl bromide) | Substituted Piperidinone | - | acs.org |

Note: Specific yields for each step were not detailed in the provided source material.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are a class of reactions in which an electrophile displaces a functional group in a compound, typically a hydrogen atom. In aromatic compounds, these reactions are of particular importance. The reactivity and orientation of electrophilic substitution in pyridine and its derivatives are significantly influenced by the nitrogen atom in the ring and the nature of any substituents present.

Nitration of this compound

The nitration of this compound introduces a nitro group (-NO₂) onto the pyridine ring. Research has shown that the nitration of 3,5-diethoxypyridine, a closely related compound, initially yields a mono-nitro derivative with the nitro group entering the 2-position. researchgate.net Further nitration leads to a dinitro compound with nitro groups at the 2- and 6-positions. researchgate.net This suggests that the methoxy (B1213986) groups in this compound would similarly direct the incoming nitro group to the positions ortho to the nitrogen atom.

Nitration of this compound 1-oxide: Regioselectivity and Conjugate Acid Involvement

The N-oxide functional group in pyridine 1-oxides alters the electronic properties of the ring, influencing the regioselectivity of electrophilic substitution. In the case of this compound 1-oxide, nitration leads to successive 2-mono- and 2,6-di-nitration. scispace.comrsc.orgresearchgate.net Kinetic evidence indicates that at least the initial mononitration step proceeds through the conjugate acid of the pyridine 1-oxide. scispace.comrsc.orgresearchgate.net This is in contrast to the 4-nitration of pyridine 1-oxide itself, which occurs on the free base. scispace.comrsc.org

The involvement of the conjugate acid is a key factor in determining the reaction's outcome. The protonated N-oxide group is strongly deactivating, making the ring less susceptible to electrophilic attack. However, the methoxy groups are activating and direct the incoming electrophile. In this specific case, the directing effect of the methoxy groups overcomes the deactivation by the protonated N-oxide, leading to substitution at the 2- and 6-positions. scispace.comrsc.org

| Compound | Nitration Product(s) | Reaction Species |

| This compound 1-oxide | 3,5-Dimethoxy-2-nitropyridine 1-oxide, 3,5-Dimethoxy-2,6-dinitropyridine 1-oxide | Conjugate acid scispace.comrsc.orgresearchgate.net |

| Pyridine 1-oxide | 4-Nitropyridine 1-oxide | Free base scispace.comrsc.org |

| 2,6-Dimethoxypyridine 1-oxide | 2,6-Dimethoxy-3-nitropyridine 1-oxide | Conjugate acid scispace.comrsc.org |

Comparison of Reactivity with Benzenoid Compounds in Electrophilic Substitution

Pyridine is generally less reactive than benzene (B151609) in electrophilic aromatic substitution. vaia.com The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-poor and less susceptible to attack by electrophiles. vaia.comchemicalbook.com When substitution does occur, it is typically directed to the 3-position. vaia.comuomustansiriyah.edu.iq

The presence of activating groups, such as methoxy groups, can increase the reactivity of the pyridine ring. However, even with these groups, the reactivity can be significantly lower than that of analogous benzenoid compounds. For instance, a comparison of the nitration rates of 2,6-dimethoxy- and this compound 1-oxide with m-dimethoxybenzene reveals that the :N+-OH group deactivates the pyridine ring by factors greater than 10⁷ and 10⁸, respectively. rushim.ru

In contrast, some heterocyclic compounds are more reactive than benzene. Pyrrole, for example, has a higher electron density than benzene due to the participation of the nitrogen's lone pair in the aromatic system, leading to increased reactivity towards electrophiles. vaia.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile. In aromatic systems, this type of reaction, particularly nucleophilic aromatic substitution (SNA_r), is facilitated by the presence of strong electron-withdrawing groups.

Nucleophilic Substitution on 2,6-Dimethoxy-3,5-dinitropyridine

In 2,6-dimethoxy-3,5-dinitropyridine, the nitro groups are strong electron-withdrawing groups that activate the pyridine ring for nucleophilic attack. The methoxy groups at the 2- and 6-positions can be displaced by nucleophiles. This reactivity allows for the synthesis of a variety of substituted pyridine derivatives.

Displacement of Nitro Groups in Substituted Pyridines

The nitro group itself can act as a leaving group in nucleophilic substitution reactions, especially when the pyridine ring is activated by other substituents. wikipedia.org For example, in 3-nitro-5-halopyridines, the nitro group at the 3-position has been found to be more susceptible to nucleophilic displacement than the halogen at the 5-position. nih.gov The introduction of a nitro group into the pyridine ring facilitates its functionalization through nucleophilic substitution. nih.gov

The reactivity in nucleophilic aromatic substitution is particularly enhanced when the pyridine ring is substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized by the nitrogen atom. wikipedia.org

Reactions of this compound N-Oxide Derivatives

The introduction of an N-oxide functionality significantly alters the reactivity of the pyridine ring, influencing the course of various reactions. This section examines key transformations involving this compound N-oxide derivatives.

Aminolysis of 3,5-Dimethoxy-2,6-dinitropyridine N-oxide

The reaction of 3,5-dimethoxy-2,6-dinitropyridine-1-oxide with ammonia (B1221849) in ethanol (B145695) was investigated as a potential route to synthesize 3,5-diamino-2,6-dinitropyridine-1-oxide. However, the expected displacement of both nitro groups did not occur. Instead, the reaction yielded 2-amino-3,5-dimethoxy-6-nitropyridine-1-oxide. chemistry-chemists.com This outcome suggests that the presence of the methoxy groups and the N-oxide functionality influences the regioselectivity of the nucleophilic aromatic substitution, favoring the replacement of only one nitro group.

Kinetic studies on the aminolysis of related dinitrophenyl compounds have shown that the reaction mechanism can be complex, proceeding through one or two tetrahedral intermediates depending on the basicity of the nucleophile and the leaving group. acs.orgacs.org For instance, the aminolysis of O-Y-substituted phenyl thionobenzoates proceeds through a zwitterionic tetrahedral intermediate (T±) when the leaving aryloxide is less basic than the attacking amine. acs.org However, when the leaving group is more basic, the reaction involves both T± and its deprotonated form (T-). acs.org

In a related study on the reactions of 2,6-dimethoxy-3,5-dinitropyridine with phenoxide anions, it was found that the mechanism could shift from a polar σ-complexation to a single electron transfer (SET) pathway depending on the basicity of the phenoxide. researchgate.net Weakly basic phenoxides favored the polar mechanism, while strongly basic phenoxides proceeded via SET. researchgate.net This highlights the intricate balance of electronic factors that govern the reactivity of such highly substituted pyridine derivatives.

Acid-Catalyzed Hydrogen Exchange in Pyridine N-Oxides

Mechanistic Studies and Computational Chemistry

Computational chemistry provides powerful tools to understand the reactivity of molecules like this compound and its analogues at a molecular level.

Frontier Orbital Control in Electrophilic Substitution of Azines

The reactivity of azines, including pyridines, in electrophilic aromatic substitution (EAS) can often be explained by frontier molecular orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wmocollege.ac.in For many azines, the HOMO is not a π orbital, which contributes to their generally low reactivity towards electrophiles compared to benzene. researchgate.netresearchgate.net

However, the formation of a pyridine-N-oxide changes the electronic landscape of the molecule. In pyridine-N-oxide, the HOMO becomes an aromatic π orbital, which explains its increased reactivity in electrophilic substitution reactions. researchgate.netresearchgate.net The presence of activating groups, such as the two methoxy groups in this compound, would further influence the energy and localization of the frontier orbitals, thereby affecting the molecule's susceptibility to electrophilic attack.

DFT Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a computational method widely used to study the electronic structure and reactivity of molecules. wmocollege.ac.inmdpi.com DFT calculations can determine the energies of the HOMO and LUMO, the distribution of electron density, and predict sites of electrophilic and nucleophilic attack. wmocollege.ac.in

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. wmocollege.ac.inmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For substituted pyridines, DFT studies can elucidate how substituents like methoxy groups alter the frontier orbitals and, consequently, the reactivity. For example, the electron-donating nature of methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 1: Key Concepts in DFT and Reactivity

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; Indicates the site for electrophilic attack. wmocollege.ac.in |

| LUMO | Lowest Unoccupied Molecular Orbital; Indicates the site for nucleophilic attack. wmocollege.ac.in |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; A smaller gap suggests higher reactivity. wmocollege.ac.inmdpi.com |

| Electron Density | The distribution of electrons in a molecule; Helps predict reactive sites. |

Intermolecular Induced Polarization in Pyridine N-Oxide Reactivity

The reactivity of pyridine N-oxide, particularly in reactions like nitration, has been a subject of detailed study. The observed regioselectivity, which yields the 4-nitro derivative, has led to proposals of intermolecular induced polarization. scielo.org.mxresearchgate.net It has been suggested that the dipole moment of pyridine N-oxide is lower than theoretically expected, which has been attributed to the contribution of "excited structures" with a negative charge on the pyridine ring. scielo.org.mxresearchgate.netsciepub.com

One proposed mechanism involves an "autogenic electromeric effect," where a resonance structure with a positive charge at the C-4 position of one molecule induces a polarization in a neighboring molecule in the ground state. sciepub.com This intermolecular induction could explain the formation of a reactive ylide that directs the electrophile to the 4-position. researchgate.net This concept highlights that the reactivity of pyridine N-oxides can be influenced by intermolecular interactions, a factor not always considered in simple reactivity models. sciepub.comsciepub.com

Deuterium-Labeling Studies for Reaction Mechanism Elucidation

Deuterium-labeling is a powerful technique in physical organic chemistry for elucidating reaction mechanisms by tracing the path of hydrogen atoms. d-nb.infosymeres.com The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can lead to a kinetic isotope effect (KIE), where the difference in mass between the isotopes results in different reaction rates. d-nb.info This effect provides valuable insights into bond-breaking and bond-forming steps within a reaction pathway. d-nb.infosymeres.com In the context of pyridine and its derivatives, deuterium labeling has been instrumental in understanding various transformations, from photochemical rearrangements to metal-catalyzed functionalizations. researchgate.netrsc.org

While direct studies on this compound are not extensively detailed in the provided search results, the principles can be understood through studies on its analogues, such as dimethylpyridines. For instance, the vapor-phase phototransposition of 2,6-dideuterio-3,5-dimethylpyridine has been investigated to understand the mechanism of photoisomerization. researchgate.netacs.org Irradiation of this compound leads to a mixture of 5,6-dideuterio-2,4-dimethylpyridine and 3,4-dideuterio-2,5-dimethylpyridine. researchgate.netacs.org This specific distribution of deuterium atoms in the products is consistent with a mechanism involving a 2,6-bonding step, followed by nitrogen migration and subsequent rearomatization, allowing the nitrogen to insert itself between each carbon-carbon bond of the ring. researchgate.netacs.org

In broader studies of pyridine analogues, deuterium labeling has been crucial for understanding various reaction mechanisms. For example, in the dearomative, diastereoselective annulation of azaarenes catalyzed by ruthenium(II), labeling studies using d2-paraformaldehyde showed deuterium incorporation in both the product and the starting material. researchgate.net This indicated a reversible reduction step in the mechanism. researchgate.net The mechanism is believed to proceed through an initial reversible iridium-hydride reduction at either the 2- or 4-position of the pyridine ring. researchgate.net

Base-mediated deuteration of pyridine derivatives using a deuterium source like DMSO-d₆ has also been a subject of mechanistic studies. d-nb.inforsc.org Experimental and computational studies on a range of nitrogen-containing heterocycles, including pyridines, suggest that the reaction proceeds via deprotonation of the substrates by the dimsyl anion. d-nb.info The relative thermodynamic stability of the resulting heterocyclic anions then dictates the distribution and degree of deuteration. d-nb.info For electron-rich substrates, a tendency for deuteration at the ortho positions to the electron-donating groups has been observed, hinting at a potential change in the mechanism for these compounds. d-nb.info

Furthermore, deuterium labeling experiments have been employed to understand the reductive homocoupling of pyridine derivatives mediated by a Zirconium(II) synthon. rsc.org These studies helped to rule out the participation of the ligand backbone in the pyridine coupling reaction through potential cyclometallation steps. rsc.org The findings, supported by DFT modeling, pointed towards a reaction mechanism initiated by a reductive syn C-C coupling rather than an initial C-H activation of the pyridine substrate. rsc.org

In another example, the mechanism of quinoline (B57606) reduction was investigated using selectively deuterated ammonia borane derivatives (D₃N∙BH₃ and H₃N∙BD₃). nih.gov When D₃N∙BH₃ was used, deuterium was incorporated at the nitrogen atom (1-position) of the product. nih.gov Conversely, with H₃N∙BD₃ as the deuterium source, the deuterium was found exclusively at the 2-position. nih.gov These results, combined with kinetic isotope effect calculations, supported a stepwise H⁺-e⁻/H∙ pathway for the partial transfer hydrogenation. nih.gov

The table below summarizes the findings from various deuterium-labeling studies on pyridine analogues, illustrating the types of reactions investigated and the mechanistic insights gained.

| Pyridine Analogue/System | Deuterium Source | Reaction Type | Key Mechanistic Finding | Reference(s) |

| 2,6-dideuterio-3,5-dimethylpyridine | N/A (pre-labeled) | Phototransposition | Mechanism involves 2,6-bonding, nitrogen migration, and rearomatization. | researchgate.netacs.org |

| Pyridinium salts | d2-paraformaldehyde | Reductive functionalization | Reversible reduction step, with productive trapping of formaldehyde (B43269) only after reduction at the 2-position. | researchgate.net |

| Various N-heteroarenes | DMSO-d₆ | Base-mediated deuteration | Reaction proceeds via deprotonation by the dimsyl anion; product distribution is governed by the stability of the resulting carbanions. | d-nb.info |

| 4-substituted pyridines | N/A (deuterium labeling experiments conducted) | Reductive homocoupling (Zr-mediated) | Ruled out ligand backbone participation; mechanism initiated by reductive syn C-C coupling. | rsc.org |

| 6-methylquinoline | D₃N∙BH₃ and H₃N∙BD₃ | Transfer hydrogenation | Regiospecific hydrogen transfer confirmed a stepwise H⁺-e⁻/H∙ mechanism. | nih.gov |

These examples underscore the indispensable role of deuterium-labeling studies in unraveling the intricate reaction mechanisms of pyridine and its analogues. By providing a means to track the fate of specific hydrogen atoms, this technique allows for the validation or refutation of proposed mechanistic pathways, thereby advancing the fundamental understanding of chemical reactivity.

Applications of 3,5 Dimethoxypyridine in Materials Science and Catalysis

Polymerization Processes and Monomers

Polymerization involves the chemical reaction of monomer molecules to form polymer chains or three-dimensional networks. Pyridine-containing polymers are of significant interest due to their unique properties, including pH sensitivity, metal ion coordination, and hydrogen bond acceptance. rsc.org

Role as a Monomer for Polymerization

A comprehensive review of scientific literature indicates that there are no specific studies detailing the use of 3,5-Dimethoxypyridine as a direct monomer for polymerization. The stability of the pyridine (B92270) ring generally prevents it from opening or directly participating in chain-growth polymerization unless activated by specific functional groups.

Typically, for a pyridine derivative to act as a monomer, it must possess a polymerizable group, such as a vinyl group. For example, 4-vinylpyridine (B31050) is a well-known monomer used in anionic and other types of polymerization to create poly(4-vinylpyridine). umich.edu Another approach involves polycondensation reactions where pyridine-containing dicarboxylic acids, diamines, or diols are used to synthesize polyesters, polyamides, or polyazomethines. researchgate.net While this compound could theoretically be functionalized to become a polymerizable monomer, research on such tailored polymers has not been reported.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent bonds. wikipedia.orgmdpi.com Pyridine and its derivatives are fundamental building blocks in this field due to the nitrogen atom's ability to form coordination bonds with metals and act as a hydrogen bond acceptor. rsc.orgunimi.it

Integration into Molecular Clips and Self-Assembly Architectures

There is no specific literature demonstrating the integration of this compound into molecular clips or its direct use in self-assembly architectures. Molecular clips are non-cyclic host molecules with open cavities capable of binding guest molecules through non-covalent interactions. nih.gov

The construction of complex supramolecular architectures typically utilizes more elaborate pyridine-based ligands, such as terpyridines or macrocycles, which contain multiple pyridine units. researchgate.netnih.gov These multi-dentate ligands can coordinate with metal ions to drive the self-assembly of well-defined structures like macrocycles, cages, and nanotubes. nih.govnih.gov For example, pyridine-2,6-diimine-linked macrocycles have been shown to assemble into high-aspect-ratio nanotubes. nih.govchemrxiv.org While this compound could serve as a starting material for synthesizing more complex ligands, its role as a simple, single-unit component in such assemblies has not been documented. cmu.edu

Application in Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest binding to create catalytic systems, often mimicking enzymes. wikipedia.org A review of the literature reveals no specific examples of this compound being used in supramolecular catalysis.

The role of pyridine moieties in this area is typically as part of a larger, carefully designed ligand that coordinates to a catalytically active metal center. unimi.itresearchgate.net These ligands, often macrocyclic or multi-dentate like terpyridine, create a specific environment or "cavity" around the metal, influencing the selectivity and rate of a reaction. wikipedia.orgnih.gov For instance, manganese porphyrin catalysts can be modified with pyridine ligands to direct epoxidation reactions. wikipedia.org The catalytic activity of iron-terpyridine complexes has also been studied for the degradation of pollutants. rsc.org The function of the pyridine unit is to tune the electronic properties and structural features of the metal complex. unimi.it While this compound could act as a simple ligand for a metal, its application within a sophisticated supramolecular catalytic assembly has not been reported.

Host-Guest Interactions with Dihydroxybenzene Derivatives

Host-guest complexes are structures composed of two or more molecules held together by non-covalent forces. mdpi.com There is no available research that specifically investigates the host-guest interactions between this compound and dihydroxybenzene derivatives (e.g., catechol, resorcinol, hydroquinone).

The formation of such complexes depends on complementary interactions, such as hydrogen bonding, π-π stacking, and hydrophobic effects. nih.gov Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are commonly studied for their ability to encapsulate guest molecules in their cavities. mdpi.comnih.gov While pyridine itself can interact with dihydroxybenzenes through hydrogen bonding (the pyridine nitrogen acting as an acceptor and the hydroxyl groups as donors), specific studies quantifying this interaction for the 3,5-dimethoxy derivative, or its integration into a host-guest system involving dihydroxybenzenes, are absent from the scientific literature.

Catalytic Applications

The development of chiral ligands derived from pyridine is a significant area of research in asymmetric catalysis. These ligands coordinate with transition metals to create catalysts that can induce stereoselectivity in chemical reactions, leading to the formation of a desired enantiomer of a chiral product. Extensive searches for the use of this compound as a foundational structure for such chiral ligands did not yield specific examples or detailed studies. The electronic properties conferred by the two methoxy (B1213986) groups at the 3 and 5 positions may influence the pyridine ring's coordination properties, but its direct application in prominent, published asymmetric catalytic systems is not apparent.

Organic photoredox catalysis is a powerful strategy that uses visible light to initiate single-electron transfer processes, enabling challenging transformations like C-H and C-O bond functionalization under mild conditions. This field extensively utilizes various organic dyes and aromatic compounds as photocatalysts. However, a review of the literature did not reveal instances where this compound has been employed as a primary photocatalyst or a key ancillary ligand in such reactions. The photophysical and electrochemical properties of this compound have not been highlighted in the context of facilitating the electron transfer cycles required for these functionalization reactions.

Medicinal Chemistry and Biological Relevance

Building Blocks in Drug Synthesis

3,5-Dimethoxypyridine serves as a valuable starting material and intermediate in the synthesis of complex molecular architectures with significant biological relevance.

Precursor for Indeno-Tetrahydropyridine Core in Haouamine Alkaloid Synthesis

The natural products haouamine A and B are a novel class of alkaloids that feature a complex indeno-tetrahydropyridine moiety. A synthetic approach to this core structure begins with the readily available this compound. jst.go.jp This starting material is converted through a multi-step synthesis into a vinylogous ester, which is a key intermediate. jst.go.jp This intermediate then undergoes further reactions, including alkylation and a Friedel-Crafts ring closure, to construct the tricyclic indeno-tetrahydropyridine core, which constitutes a significant portion of the haouamine A structure. jst.go.jp

Table 1: Key Stages in Haouamine A Core Synthesis from this compound

| Stage | Starting Material | Key Transformation | Resulting Intermediate/Core |

|---|---|---|---|

| 1 | This compound | Three-step conversion | Vinylogous ester |

| 2 | Vinylogous ester | Deprotonation and alkylation | Regioisomeric alkylated product |

| 3 | Alkylated product | Cerium chloride mediated Grignard addition | --- |

| 4 | --- | Acid-catalyzed Friedel-Crafts ring closure | Tricyclic indeno-tetrahydropyridine core |

Intermediate in the Synthesis of BACE Inhibitors for Alzheimer's Disease Research

Beta-site amyloid precursor protein cleaving enzyme (BACE-1) is a key enzyme in the pathogenesis of Alzheimer's disease, making it a validated therapeutic target. nih.govnih.govmdpi.com A class of molecules investigated as BACE-1 inhibitors are 1,4-dihydropyridine (B1200194) (DHP) derivatives. nih.govnih.gov Research has led to the synthesis of novel 3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine structures which have shown inhibitory activity against BACE-1. nih.govnih.gov While specific synthetic pathways can vary, the core dihydropyridine (B1217469) scaffold is central to these inhibitors. The development of such compounds is a key strategy in the search for anti-Alzheimer's agents. researchgate.netresearchgate.net

Derivatives with Pharmacological Activity

The modification of the this compound scaffold has led to various derivatives with a range of pharmacological activities, highlighting the versatility of the pyridine (B92270) core in drug design.

Exploration of Pyridine Derivatives as Pharmaceutical Agents

Pyridine and its derivatives are integral to pharmaceutical sciences, forming the structural basis for drugs with applications against a wide spectrum of diseases, including cancer, viral infections, and microbial infections. nih.govnih.gov The biological activity is highly dependent on the nature and position of substituents on the pyridine ring. For example, derivatives of 3,5-dimethylpyridin-4(1H)-one have been identified as activators of AMP-activated protein kinase (AMPK), a target for anti-cancer therapies. jst.go.jp The pyridine nucleus is a common feature in FDA-approved drugs, underscoring its importance in medicinal chemistry. nih.gov

Structure-Activity Relationship Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridine derivatives, SAR analyses have revealed key structural features that influence their biological effects. nih.gov

In the context of BACE-1 inhibitors based on a dihydropyridine scaffold, SAR studies have shown that derivatives bearing fused or non-fused thiazole (B1198619) groups exhibit superior inhibitory activity. nih.govresearchgate.net Specifically, a 3,5-bis-N-(6-ethoxy-2-benzothiazolyl) moiety was identified as a particularly potent substituent. nih.govresearchgate.net This enhancement in activity is thought to stem from additional hydrogen bonding and hydrophobic interactions within the S2-S3 subpockets of the BACE-1 enzyme. nih.govresearchgate.net

For antiproliferative pyridine derivatives, studies have indicated that the presence and position of methoxy (B1213986) (-OMe) groups can significantly enhance activity against cancerous cell lines. nih.gov An increasing number of methoxy substituents on the core structure has been correlated with lower IC₅₀ values, indicating greater potency. nih.gov Conversely, the introduction of bulky groups or halogen atoms tends to result in lower antiproliferative activity. nih.gov

Table 2: SAR Insights for Pyridine Derivatives

| Target/Activity | Favorable Substituents/Features | Unfavorable Substituents | Reference |

|---|---|---|---|

| BACE-1 Inhibition | Fused/non-fused thiazole groups; 3,5-bis-N-(6-ethoxy-2-benzothiazolyl) moiety | --- | nih.govresearchgate.net |

| Antiproliferative Activity | Methoxy (-OMe) groups, -OH groups, -C=O groups, -NH₂ groups | Halogen atoms, bulky groups | nih.gov |

Inhibition of Bacterial Virulence Mechanisms

The rise of antibiotic-resistant bacteria has spurred research into alternative therapeutic strategies that aim to disarm pathogens rather than kill them. This anti-virulence approach targets the mechanisms that bacteria use to cause disease, such as the production of toxins, the formation of biofilms, and cell-to-cell communication systems like quorum sensing. Current time information in Bangalore, IN.frontiersin.org By neutralizing these virulence factors, anti-virulence drugs can render bacteria less harmful and more susceptible to the host's immune system, potentially reducing the selective pressure that drives the development of resistance. frontiersin.org

Within this paradigm, various heterocyclic compounds are being explored for their potential as anti-virulence agents. The pyridine scaffold, a core component of many natural products and pharmaceuticals, has emerged as a promising framework for the design of new bacterial virulence inhibitors. nih.govnih.gov The biological activity of pyridine derivatives can be significantly influenced by the nature and position of their substituents, with methoxy groups being one of the functionalities known to modulate therapeutic properties. nih.gov While direct research on the anti-virulence properties of this compound is not extensively documented in peer-reviewed literature, the broader class of substituted pyridines has shown potential in inhibiting key bacterial virulence mechanisms.

One of the primary anti-virulence strategies is the disruption of quorum sensing (QS), the process of chemical communication that bacteria use to coordinate collective behaviors, including the expression of virulence factors. nih.gov For instance, in many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules. nih.govplos.org The LasR-LasI and RhlR-RhlI systems in Pseudomonas aeruginosa are well-studied examples of AHL-based QS circuits that regulate the production of numerous virulence factors and biofilm formation. nih.gov

Research has identified various pyridine-containing molecules that can interfere with these signaling pathways. For example, a compound known as Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid-2,6-dimethylpyridine 1-oxide has been identified as a quorum sensing inhibitor in Vibrio harveyi. nih.govnih.gov This compound demonstrated a dose-dependent inhibition of bioluminescence, a QS-regulated phenotype in this bacterium, and also significantly inhibited biofilm formation. nih.gov

The following interactive data table summarizes the findings for a pyridine derivative identified as a quorum sensing inhibitor.

| Compound Name | Target Organism | Virulence Mechanism Targeted | Observed Effect | Reference |

| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid-2,6-dimethylpyridine 1-oxide | Vibrio harveyi | Quorum Sensing (QS) | Dose-dependent inhibition of bioluminescence and biofilm formation (64.25% inhibition) | nih.govresearchgate.net |

Another critical virulence mechanism is the function of bacterial secretion systems, which are complex nanomachines that deliver effector proteins into host cells to subvert their functions. mdpi.comnih.gov The Type III Secretion System (T3SS) is a well-studied example found in many Gram-negative pathogens and is a key target for anti-virulence therapies. mdpi.comnih.gov While specific inhibition of T3SS by this compound derivatives is yet to be reported, the general class of pyridine compounds continues to be a source of investigation for novel anti-virulence agents targeting such complex bacterial machinery. nih.gov The exploration of substituted pyridines, including those with methoxy substitutions, represents an active area of research in the quest for new strategies to combat bacterial infections. nih.govnih.gov

Advanced Characterization and Spectroscopic Analysis in 3,5 Dimethoxypyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 3,5-Dimethoxypyridine in solution. ipb.ptweebly.com It provides insights into the connectivity of atoms and the conformational dynamics of the molecule.

¹³C NMR for Structural Elucidation and Reactivity Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful method for determining the carbon framework of a molecule. libretexts.org In aromatic compounds, the chemical shifts of carbon atoms are particularly sensitive to the electronic effects of substituents. For methoxy (B1213986) groups attached to an aromatic ring, a typical ¹³C NMR chemical shift is around 56 ppm. nih.gov However, the rotation of the methoxy group can lead to significant changes in the chemical shifts. nih.gov This phenomenon is attributed to alterations in the virtual molecular orbital space and the associated paramagnetic deshielding effects. nih.gov

Studies on related substituted pyridines have shown that the electronic environment significantly influences the ¹³C NMR signals. For instance, in 3,5-dimethylpyridine-N-oxide, the carbon atoms of the pyridine (B92270) ring resonate at δ 136.5 and 136.0 ppm. In the case of 15N-labelled 3,5-dimethylpyridine (B147111), the ¹³C signals were assigned to C3/C5 at 137.0 ppm and C4 at 132.4 ppm. nih.gov These examples highlight how ¹³C NMR data can be used to probe the electronic structure and reactivity of the pyridine ring in this compound.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Pyridines

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Methoxy Group (Typical) | -OCH₃ | ~56 | nih.gov |

| Out-of-plane Aromatic Methoxy Group | -OCH₃ | ~62 | nih.gov |

| 3,5-Dimethylpyridine-N-oxide | C-N oxide | 136.5 | |

| 3,5-Dimethylpyridine-N-oxide | C-methyl | 136.0 | |

| 15N-labelled 3,5-dimethylpyridine | C3/C5 | 137.0 | nih.gov |

NMR in Solution for Conformation Studies

Solution NMR techniques, including 1D and 2D experiments, are invaluable for studying the conformational preferences of molecules. rsc.orgcopernicus.org The conformation of methoxy groups in aryl ethers is influenced by a combination of resonance interactions and electrostatic forces. uba.ar Theoretical and experimental studies on 2-methoxypyridines have shown that the molecule adopts a planar conformation to maximize the resonance interaction between the oxygen lone pair and the aromatic π-system, as well as to benefit from electrostatic attraction between the methyl group and the ring. uba.ar The conformation of the methoxy group can have a noticeable effect on the chemical shifts of nearby carbon atoms. uba.ar For instance, a shielding effect of approximately 8 ppm is observed for the ortho carbon atom cis to the methyl group in a planar conformation of substituted anisoles. uba.ar

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation. libretexts.org The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing a "fingerprint" of the molecule. researchgate.net The molecular formula of this compound is C₇H₉NO₂, corresponding to a monoisotopic mass of 139.063328530 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, ensuring the elemental composition of the compound. The fragmentation pattern can reveal information about the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the provided search results, studies on related substituted pyridines illustrate the power of this method.

For example, the crystal structure of dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) reveals an elongated octahedral coordination around the cobalt ion, with the 3,5-dimethylpyridine ligands forming the basal plane. researchgate.net In another example, bis(O-amyldithiocarbonato)bis(3,5-dimethylpyridine)nickel(II), the nickel atom also exhibits an octahedral environment. aip.org The crystal structure of 3,5-dimethylpyridine N-oxide dihydrate shows that the lutidine molecules are stacked with π–π contacts at a separation of 3.569 Å. iucr.org These studies on derivatives provide valuable insights into how this compound might pack in the solid state and interact with other molecules.

Table 2: Selected Crystallographic Data for a Related Compound - Dichlorotetrakis(3,5-dimethylpyridine)cobalt(II)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnnn |

| a (Å) | 11.662(3) |

| b (Å) | 11.664(3) |

| c (Å) | 10.608(3) |

| Co-N distance (Å) | 2.186(4) |

| Co-Cl distance (Å) | 2.455(2) |

Data from a study on a related compound. researchgate.net

Spectroscopic Characterization (UV and IR Absorption)

Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy provide complementary information about the electronic transitions and vibrational modes of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic structure of a molecule. mdpi.com Pyridine and its derivatives exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring. ijfans.org For pyridine N-oxides, the presence of electron-donating groups like methoxy can influence the shift of the π–π* transition upon protonation. researchgate.net For instance, the UV spectrum of 4-methoxy-2,6-dimethylpyridine (B1627070) N-oxide shows a significant shift upon protonation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. ijfans.org The IR spectrum of a molecule provides a characteristic fingerprint with absorption bands corresponding to specific functional groups. In substituted pyridines, one can observe vibrations associated with the pyridine ring (C-C and C-N stretching), as well as vibrations from the substituents. ijfans.org For this compound, one would expect to see characteristic C-O stretching vibrations for the methoxy groups, in addition to the pyridine ring vibrations. In a study of 3,5-dimethylpyridine N-oxide dihydrate, the N-O stretching vibration was observed at 1307 cm⁻¹, shifted to a lower wavenumber compared to non-interacting pyridine N-oxide in the gas phase. iucr.org

常见问题

Basic Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3,5-Dimethoxypyridine in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation or closed systems to minimize inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use a dust respirator (NIOSH-approved) and face shields .

- Emergency Measures : Immediate decontamination via safety showers/eye wash stations is critical for skin/eye contact. Store in cool, dry conditions away from oxidizers .

Q. What synthetic routes are commonly employed for preparing this compound, and what are their key intermediates?

- Methodological Answer :

- Stepwise Synthesis : While direct routes for this compound are not explicitly detailed in the evidence, analogous methods for pyridine derivatives involve:

N-Oxidation : Introduce oxygen to pyridine rings using peroxides or ozone .

Methoxylation : Replace leaving groups (e.g., halides) with methoxy groups via nucleophilic substitution (e.g., NaOMe in methanol) .

- Key Intermediates : Chloromethyl or hydroxymethyl derivatives (e.g., 2-chloromethyl-3,5-dimethylpyridine) are critical precursors .

Q. How can researchers purify this compound to achieve high yields and purity?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol/water mixtures for gradient cooling.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves polar impurities .

- Distillation : Fractional vacuum distillation (boiling point ~200–220°C, estimated) removes low-volatility byproducts .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer :

- Degradation Risks : Exposure to moisture or light accelerates decomposition. Stabilize with inert atmospheres (N₂/Ar) .

- Storage Conditions : Use amber glass vials at 2–8°C. Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- DOE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity to identify optimal conditions .

- Case Study : For 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, chlorination at 0°C with SOCl₂ increased yield to 85% compared to room temperature (60%) .

Q. How do experimental spectroscopic data (e.g., FTIR, NMR) compare with computational predictions for this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to predict vibrational modes and NMR shifts. For 3,5-dimethylpyrazole, DFT achieved <5% deviation in ¹³C NMR .

- Validation : Overlay experimental FTIR (e.g., C-O-C stretch at 1250 cm⁻¹) with computed spectra to confirm methoxy group orientation .

Q. What mechanistic insights explain contradictory reactivity outcomes in methoxylation reactions of halogenated pyridines?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., NO₂) meta to halogens enhance reactivity. Steric hindrance from 3,5-dimethyl groups may slow kinetics .

- Competing Pathways : Base strength (e.g., NaOMe vs. KOtBu) influences elimination vs. substitution ratios. Monitor intermediates via LC-MS .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Methodological Answer :

- Case Study : Analogous 4-methoxy-3,5-dimethylpyridine derivatives are precursors to proton-pump inhibitors (e.g., omeprazole). Key steps include:

Chloromethylation : Introduce chloromethyl groups for subsequent thioether formation .

Sulfoxidation : Controlled oxidation with mCPBA yields chiral sulfoxides .

Q. What analytical strategies address discrepancies in decomposition product identification during stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Heat samples to 40–60°C and analyze via GC-MS/HPLC-MS. For 3,5-dimethylpyridine, major degradation products included oxidized pyridine-N-oxides .

- Isolation Techniques : Prep-TLC or preparative HPLC isolates degradation markers for structural elucidation via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。